molecular formula C11H10N2O4S B13207719 5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

Cat. No.: B13207719
M. Wt: 266.28 g/mol
InChI Key: QPAGTMUPFSFJDV-UHFFFAOYSA-N
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Description

5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential bioactivity and diverse pharmacological properties. The fusion of thiazole and pyridine rings creates a unique scaffold that can be modified to produce a variety of derivatives with different biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of thiazole derivatives, which are then subjected to cyclization reactions with pyridine derivatives under specific conditions. For instance, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine can yield the desired thiazolo[5,4-b]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, some derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase, a key enzyme involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of carboxymethyl and dimethyl groups at specific positions on the thiazole and pyridine rings can enhance its pharmacological properties and make it a valuable scaffold for drug development .

Properties

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

5-(carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H10N2O4S/c1-4-6(3-7(14)15)5(2)12-10-8(4)9(11(16)17)13-18-10/h3H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

QPAGTMUPFSFJDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C1C(=NS2)C(=O)O)C)CC(=O)O

Origin of Product

United States

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